molecular formula C20H33N5O B5501709 2-(ethoxymethyl)-4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

2-(ethoxymethyl)-4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Cat. No. B5501709
M. Wt: 359.5 g/mol
InChI Key: QHERDSDZVQBHAJ-UHFFFAOYSA-N
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Description

The compound "2-(ethoxymethyl)-4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine" belongs to a class of heterocyclic compounds known for their complex structure and potential biological activities. Heterocyclic chemistry is a central part of organic chemistry and pharmaceuticals, as many drugs are heterocyclic compounds.

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, including condensations, cyclizations, and functional group transformations. A general approach might involve the synthesis of azetidine and piperidine precursors, followed by their incorporation into the pyrimidoazepine framework through a series of cyclization reactions (Fesenko et al., 2017; Kaneko et al., 1986)(Fesenko, Grigoriev, & Shutalev, 2017)(Kaneko, Katagiri, Sato, Muto, Sakamoto, Saikawa, Naito, & Saito, 1986).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings, including azetidine and piperidine, linked to a pyrimidoazepine core. These structures are often confirmed by spectroscopic methods such as NMR and mass spectrometry, and crystallographic analysis for precise structural determination (Schramm, Dediu, Oeser, & Müller, 2006)(Schramm, Dediu, Oeser, & Müller, 2006).

Chemical Reactions and Properties

Heterocyclic compounds like this one can undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and ring expansions. The specific functional groups present in the molecule dictate its reactivity and the types of reactions it can participate in. The ethoxymethyl and azetidinyl groups, for instance, might be involved in reactions with nucleophiles or electrophiles, respectively (Saito, Mukai, & Iida, 1986)(Saito, Mukai, & Iida, 1986).

Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, such as pyrrolidine, piperidine, and azepine derivatives, are crucial in the development of therapeutic agents. These structures are commonly found in bioactive molecules and approved drugs. They serve as chiral auxiliaries and ligands in asymmetric synthesis, highlighting their importance in drug discovery and medicinal chemistry. For instance, enantioselective methods to functionalize the α-methylene C–H bonds of these systems have significant implications in pharmaceutical research, potentially offering pathways for the synthesis of novel therapeutic agents (Jain et al., 2016).

Synthetic Methodologies

The synthesis and modification of heterocyclic compounds are central to developing new pharmaceuticals and materials. For example, studies on the synthesis of 3-ethoxycarbonyl-1,2,3,4,5,10-hexahydroindeno[1,2-d]azepine demonstrate the versatility of heterocyclic chemistry in creating intermediates for further pharmaceutical exploration (Kimura & Morosawa, 1979). Such synthetic methodologies enable the construction of complex molecular architectures, which are essential for the discovery and development of new drugs.

properties

IUPAC Name

2-(ethoxymethyl)-4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O/c1-3-26-14-19-22-18-8-10-21-9-7-17(18)20(23-19)24-12-16(13-24)25-11-5-4-6-15(25)2/h15-16,21H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHERDSDZVQBHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC2=C(CCNCC2)C(=N1)N3CC(C3)N4CCCCC4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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